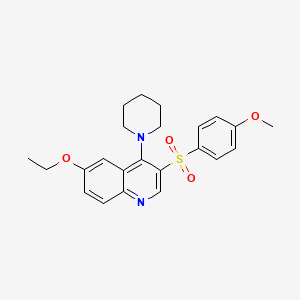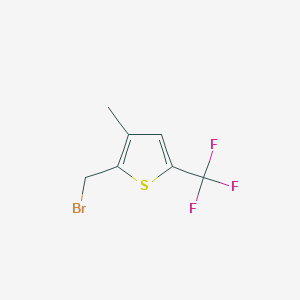
2-(Bromomethyl)-3-methyl-5-(trifluoromethyl)thiophene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-(Bromomethyl)-3-methyl-5-(trifluoromethyl)thiophene” is a chemical compound with a molecular weight of 231.04 . It is a derivative of thiophene, a heterocyclic compound with unique electronic, optical, and redox properties .
Synthesis Analysis
The synthesis of thiophene derivatives has received much attention due to their incorporation in natural products, medicines, functional materials, and photoresponsive dyes . The autopolymerization reaction is one of the synthesis methods of polythiophenes using halogenated thiophene derivatives . Nickel- and palladium-based protocols are the main focus of this account .Molecular Structure Analysis
The molecular structure of “this compound” can be analyzed using various spectroscopic techniques such as UV-Vis, electron spin resonance (ESR), gas chromatography/mass spectrometry (GC/MS), elemental analysis, NMR, and FT-IR spectroscopy .Chemical Reactions Analysis
The polymerization reaction of 2-bromo-3-methoxythiophene has been analyzed by investigating the gas, liquid, and solid states . A side reaction of the autopolymerization reaction was found and it was estimated that the polymerization reaction mechanism occurred in multiple steps .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” can be analyzed using various techniques such as UV-Vis, ESR, GC/MS, elemental analysis, NMR, and FT-IR spectroscopy .Wissenschaftliche Forschungsanwendungen
Synthesis of Heterocyclic Compounds
This compound is utilized in synthesizing new heterocyclic systems, such as benzo[4,5]furo[3,2-b]thieno[2,3-d]pyridines. These systems are prepared through reactions involving methyl 2-(bromomethyl)thiophene-3-carboxylates with substituted 2-hydroxybenzonitriles, leading to methyl 2-[(2-cyanophenoxy)methyl]thiophene-3-carboxylates. These intermediates undergo tandem cyclization to yield the final heterocyclic compounds, which hold potential for various applications, including pharmaceuticals due to their unique structural properties (Yagodkina-Yakovenko et al., 2018).
Development of Antimicrobial Agents
Research has demonstrated the synthesis of 5-(alkylidene)thiophen-2(5H)-ones from 2-(bromomethyl)-3-methyl-5-(trifluoromethyl)thiophene derivatives, showcasing a new class of antimicrobial agents. These compounds have been evaluated for their capacity to reduce biofilm formation by marine bacteria, with promising results indicating their potential as effective antimicrobial substances (Benneche et al., 2011).
Photochromic Material Synthesis
The compound also serves as a precursor in the synthesis of photochromic materials. A notable application is the synthesis of a novel photochromic dithienylethene compound, which involves the reaction of 2-methylthiophene with various reagents, including bromine, to form intermediates that eventually lead to the photochromic compound. These materials are of interest for their reversible photo-switching properties, applicable in optical data storage and photoresponsive materials (Liu et al., 2008).
Advancements in Organic Electronics
In the realm of organic electronics, derivatives of this compound have been used to tune optical properties and enhance solid-state emission of poly(thiophene)s. Postfunctionalization of poly(thiophene)s with various substituents can significantly influence their photophysical and electronic properties, making them suitable for applications in organic electronics and optoelectronics (Li et al., 2002).
Synthesis of Bioactive Compounds
Furthermore, this compound is instrumental in synthesizing bioactive molecules, demonstrating its versatility beyond materials science. For instance, it has been used to synthesize a series of thiophene derivatives with potential therapeutic applications, highlighting the compound's utility in developing novel drugs and bioactive molecules (Rizwan et al., 2014).
Safety and Hazards
The safety data sheet for a similar compound, 3-(Bromomethyl)thiophene, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to use this chemical only in a well-ventilated area and avoid breathing its dust, fume, gas, mist, vapors, or spray .
Zukünftige Richtungen
Thiophene derivatives have been widely studied and have received much attention for their conductivity and optical nature affected by external stimuli . They have been applied as building blocks in the fields of dyes, pharmaceuticals, agrochemicals, etc . Therefore, the future directions for “2-(Bromomethyl)-3-methyl-5-(trifluoromethyl)thiophene” could be in these areas.
Wirkmechanismus
Target of Action
Thiophene-based compounds are known to have a wide range of applications in medicinal chemistry and material science . They are often used in the synthesis of various biologically active compounds .
Mode of Action
Thiophene derivatives are known to interact with their targets through various chemical reactions such as nitration, sulfonation, alkylation, acylation, and halogenation .
Biochemical Pathways
Thiophene derivatives are known to be involved in a variety of biological effects and are used in the synthesis of various biologically active compounds .
Result of Action
Thiophene derivatives are known to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Eigenschaften
IUPAC Name |
2-(bromomethyl)-3-methyl-5-(trifluoromethyl)thiophene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrF3S/c1-4-2-6(7(9,10)11)12-5(4)3-8/h2H,3H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGEGBZMZCJMDEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1)C(F)(F)F)CBr |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrF3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[(4-Aminooxan-4-yl)methyl]-4-(cyclopenten-1-yl)benzamide;hydrochloride](/img/structure/B2794658.png)
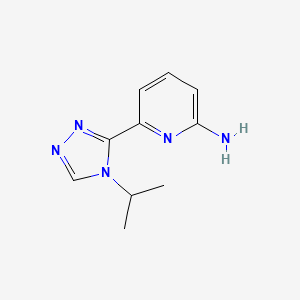

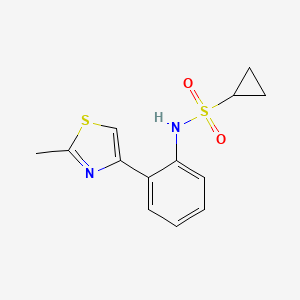
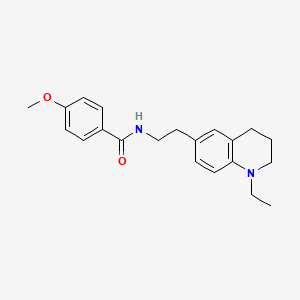
![N-[(2E)-4-chloro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-(diethylsulfamoyl)benzamide](/img/structure/B2794665.png)
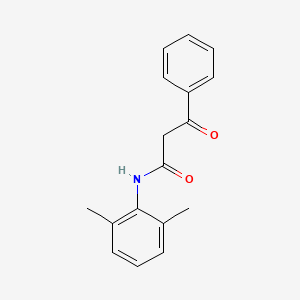
![N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2794667.png)
![Methyl[(2-methylfuran-3-yl)methyl]amine hydrochloride](/img/structure/B2794668.png)
![6-methyl-N-(4-methylpyridin-3-yl)-4-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B2794672.png)
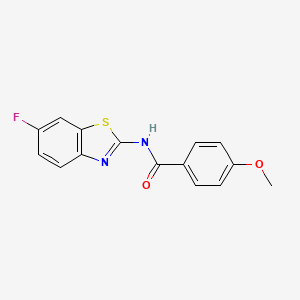
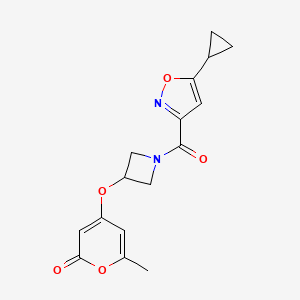
![2-[7-(4-chlorobenzoyl)-8-oxo-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-5-yl]-N-(3,5-dimethoxyphenyl)acetamide](/img/structure/B2794677.png)
